N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between boronic acids and halides. This reaction requires palladium catalysts and a base, often conducted under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Replacement of functional groups with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for designing new pharmaceuticals and materials.
Biology: Biologically, N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can be used in biochemical assays to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: Medically, this compound has potential applications in drug development. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. Research into its pharmacokinetics and pharmacodynamics is essential for developing new treatments.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including adhesives and sealants.
Mechanism of Action
The mechanism by which N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ibrutinib: A known inhibitor of Bruton's tyrosine kinase (BTK), used in the treatment of certain cancers.
Zanubrutinib: Another BTK inhibitor with similar applications.
3-Amino-5-methoxyphenol:
Uniqueness: N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features, such as the presence of the phenoxy group and the pyrazole ring
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Properties
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)-1,3-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c29-21-16-22(18-25(17-21)34-24-14-8-3-9-15-24)30-28(33)26-19-32(23-12-6-2-7-13-23)31-27(26)20-10-4-1-5-11-20/h1-19H,29H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCONDZHENVSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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